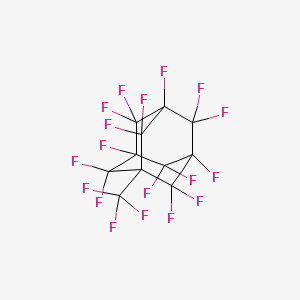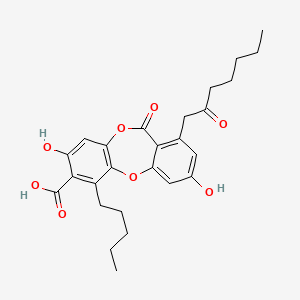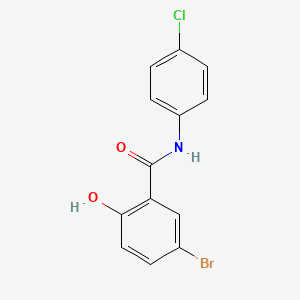
N-Desethyloxybutynin
概要
説明
N-デスエチルオキシブチニンは、過活動膀胱や尿失禁の治療に主に使用されるオキシブチニンの代謝物です。この化合物は、オキシブチニンからエチル基が除去される代謝過程によって形成されます。 N-デスエチルオキシブチニンは薬理活性を保持しており、オキシブチニンの治療効果と副作用に寄与しています .
準備方法
合成経路と反応条件
N-デスエチルオキシブチニンは、オキシブチニンの代謝経路を通じて合成することができます。 主要な方法は、シトクロムP450酵素、特にCYP3A4の酵素的作用を伴い、オキシブチニンからエチル基を除去する触媒反応です .
工業的生産方法
N-デスエチルオキシブチニンの工業的生産は、通常、オキシブチニンの合成に続いて代謝変換を行います。このプロセスには、次の手順が含まれます。
オキシブチニンの合成: オキシブチニンは、ジエチルアミンと4-ジエチルアミノブト-2-イニル 2-シクロヘキシル-2-ヒドロキシ-2-フェニルエタノエートの縮合を含む一連の化学反応によって合成されます。
代謝変換: 合成されたオキシブチニンは、次に肝臓ミクロソームまたは組換え酵素を使用して酵素反応にかけられ、N-デスエチルオキシブチニンが生成されます.
化学反応の分析
反応の種類
N-デスエチルオキシブチニンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてヒドロキシル化代謝物を生成することができます。
還元: 還元反応は、N-デスエチルオキシブチニンを対応するアミン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
酸化生成物: N-デスエチルオキシブチニンのヒドロキシル化誘導体。
還元生成物: アミン誘導体。
置換生成物: 使用された試薬に応じてさまざまな置換誘導体.
科学研究の応用
N-デスエチルオキシブチニンは、いくつかの科学研究の応用があります。
化学: 代謝経路や酵素の動力学を研究するための分析化学における参照化合物として使用されます。
生物学: オキシブチニンとその代謝物の薬物動態と薬力学を調べる研究で使用されます。
医学: N-デスエチルオキシブチニンに関する研究は、過活動膀胱の治療におけるオキシブチニンの治療効果と副作用におけるその役割に焦点を当てています。
科学的研究の応用
N-Desethyloxybutynin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and enzyme kinetics.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of oxybutynin and its metabolites.
Medicine: Research on this compound focuses on its role in the therapeutic effects and side effects of oxybutynin, particularly in the treatment of overactive bladder.
Industry: Utilized in the development of transdermal delivery systems and other pharmaceutical formulations.
作用機序
N-デスエチルオキシブチニンは、膀胱平滑筋のムスカリン受容体(M1、M2、およびM3)を競合的に阻害することによって作用します。この阻害は、膀胱筋の収縮を抑制し、過活動膀胱の症状を軽減します。 この化合物はまた、抗コリン作用も持ち、その治療効果に寄与しています .
類似の化合物との比較
類似の化合物
オキシブチニン: N-デスエチルオキシブチニンが由来する親化合物。オキシブチニンは同様の薬理作用を有しますが、血漿濃度が高く、副作用がより顕著です。
トルテロジン: 過活動膀胱の治療に使用されるもう1つの抗ムスカリン剤。トルテロジンは、異なる代謝経路と異なる副作用プロファイルを有しています。
独自性
N-デスエチルオキシブチニンは、オキシブチニンの代謝物として形成され、親化合物の治療効果と副作用に大きく寄与しているため、ユニークです。 血漿濃度が低く、副作用が減少している薬物動態的特性により、オキシブチニンの全体的な有効性と安全性を研究する上で重要な化合物となっています .
類似化合物との比較
Similar Compounds
Oxybutynin: The parent compound from which N-Desethyloxybutynin is derived. Oxybutynin has similar pharmacological properties but is associated with higher plasma concentrations and more pronounced side effects.
Tolterodine: Another antimuscarinic agent used to treat overactive bladder. Tolterodine has a different metabolic pathway and a distinct side effect profile.
Solifenacin: A selective M3 receptor antagonist used for overactive bladder treatment.
Uniqueness
This compound is unique due to its formation as a metabolite of oxybutynin and its significant contribution to the therapeutic and side effects of the parent compound. Its pharmacokinetic properties, including lower plasma concentrations and reduced side effects, make it an important compound in the study of oxybutynin’s overall efficacy and safety .
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBJKHIKIIGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001668 | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80976-67-6 | |
| Record name | Desethyloxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYLOXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)

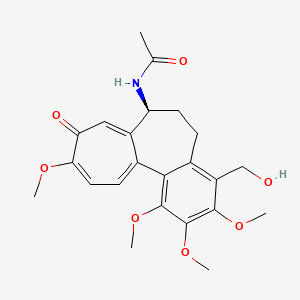
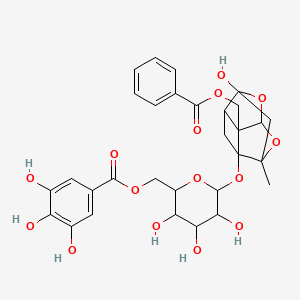
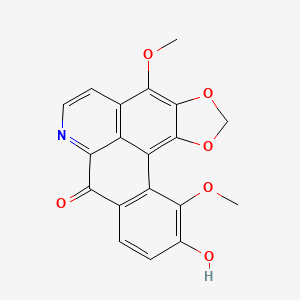
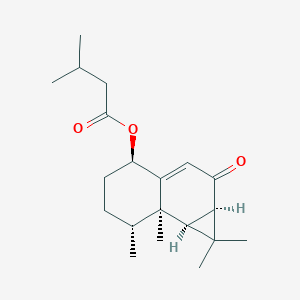
![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)
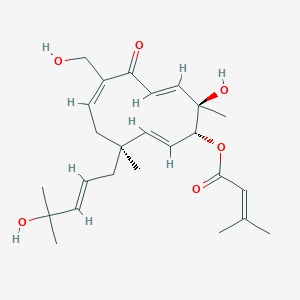
![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)

